molecular formula C6H10N4 B13177609 1-Cyclobutyl-1H-1,2,4-triazol-3-amine

1-Cyclobutyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13177609
M. Wt: 138.17 g/mol
InChI Key: IRUSUFKYZLJEGE-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-1,2,4-triazol-3-amine is an organic compound with the molecular formula C6H10N4. It features a triazole ring system with a cyclobutyl group attached to the nitrogen atom at position 1 and an amino group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-cyclobutyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4/c7-6-8-4-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H2,7,9)

InChI Key

IRUSUFKYZLJEGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=NC(=N2)N

Origin of Product

United States

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